3',4'-Difluoro-3-(3-fluorophenyl)propiophenone 3',4'-Difluoro-3-(3-fluorophenyl)propiophenone
Brand Name: Vulcanchem
CAS No.: 898767-69-6
VCID: VC2484230
InChI: InChI=1S/C15H11F3O/c16-12-3-1-2-10(8-12)4-7-15(19)11-5-6-13(17)14(18)9-11/h1-3,5-6,8-9H,4,7H2
SMILES: C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=C(C=C2)F)F
Molecular Formula: C15H11F3O
Molecular Weight: 264.24 g/mol

3',4'-Difluoro-3-(3-fluorophenyl)propiophenone

CAS No.: 898767-69-6

Cat. No.: VC2484230

Molecular Formula: C15H11F3O

Molecular Weight: 264.24 g/mol

* For research use only. Not for human or veterinary use.

3',4'-Difluoro-3-(3-fluorophenyl)propiophenone - 898767-69-6

Specification

CAS No. 898767-69-6
Molecular Formula C15H11F3O
Molecular Weight 264.24 g/mol
IUPAC Name 1-(3,4-difluorophenyl)-3-(3-fluorophenyl)propan-1-one
Standard InChI InChI=1S/C15H11F3O/c16-12-3-1-2-10(8-12)4-7-15(19)11-5-6-13(17)14(18)9-11/h1-3,5-6,8-9H,4,7H2
Standard InChI Key KDXITCYWNAIQDX-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=C(C=C2)F)F
Canonical SMILES C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=C(C=C2)F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Composition

3',4'-Difluoro-3-(3-fluorophenyl)propiophenone belongs to the propiophenone family, featuring a propan-1-one backbone connecting two substituted aromatic rings. The compound contains three fluorine atoms strategically positioned: two on the first phenyl ring at the 3' and 4' positions, and one on the second phenyl ring at the 3-position. This trifluorinated structure gives the compound unique electronic and conformational properties that distinguish it from non-fluorinated analogs .

The molecular architecture consists of a carbonyl group connecting the 3,4-difluorophenyl group to a propyl chain that terminates with a 3-fluorophenyl moiety. This arrangement creates a molecule with distinct regions of electron density and potential for molecular interactions through its carbonyl oxygen and fluorine atoms .

Identification and Registry Information

The compound has been registered in chemical databases since 2008, with the most recent update occurring in April 2025. It is uniquely identified by several registry numbers and identifiers that facilitate its tracking across scientific literature and chemical databases .

Identifier TypeValue
CAS Registry Number898767-69-6
PubChem CID24726160
MDL NumberMFCD03843548
DSSTox Substance IDDTXSID90644553
Creation DateFebruary 29, 2008
Last ModifiedApril 05, 2025

The compound's registry in multiple chemical databases indicates its relevance in research contexts, though specific applications remain limited in the current literature .

Physicochemical Properties

Fundamental Physical Properties

Understanding the physicochemical properties of 3',4'-Difluoro-3-(3-fluorophenyl)propiophenone is essential for predicting its behavior in biological systems and chemical reactions. The compound exhibits properties typical of fluorinated aromatic ketones, with specific values computed through established prediction methods .

PropertyValueComputational Method
Molecular Weight264.24 g/molPubChem 2.1 (2021.05.07)
Exact Mass264.07619946 DaPubChem 2.1 (2021.05.07)
XLogP3-AA3.8XLogP3 3.0 (2019.06.18)
Hydrogen Bond Donor Count0Cactvs 3.4.6.11 (2019.06.18)
Hydrogen Bond Acceptor Count4Cactvs 3.4.6.11 (2019.06.18)
Rotatable Bond Count4Cactvs 3.4.6.11 (2019.06.18)

The compound's relatively high XLogP3-AA value of 3.8 indicates considerable lipophilicity, suggesting good membrane permeability and potential relevance for pharmaceutical applications. The absence of hydrogen bond donors, combined with four hydrogen bond acceptors (the carbonyl oxygen and three fluorine atoms), gives the molecule a distinct electronic profile that would influence its interactions with biological targets .

Structural Comparisons with Related Compounds

3',4'-Difluoro-3-(3-fluorophenyl)propiophenone is one of several fluorinated propiophenone derivatives that differ in their fluorine substitution patterns. Comparing its properties with those of related compounds provides insights into structure-property relationships within this chemical family .

CompoundMolecular WeightXLogP3-AAHB AcceptorsFluorine Positions
3',4'-Difluoro-3-(3-fluorophenyl)propiophenone264.24 g/mol3.843',4',3
3',5'-Difluoro-3-(4-fluorophenyl)propiophenone264.24 g/mol3.843',5',4
3',4'-Difluoro-3-(4-fluorophenyl)propiophenone264.24 g/mol3.843',4',4
2',4'-Difluoro-3-(3-fluorophenyl)propiophenone264.24 g/mol3.842',4',3

Interestingly, despite differences in fluorine positioning, these compounds share identical molecular weights, lipophilicity values, and hydrogen bond acceptor counts, suggesting that fluorine position plays a subtle role in modifying physicochemical properties within this series .

While specific conformational data for 3',4'-Difluoro-3-(3-fluorophenyl)propiophenone is not directly available in the provided search results, related research on fluorinated aromatic ketones suggests important conformational characteristics that may be applicable. Studies on 2'-fluoro-substituted acetophenone derivatives indicate a strong preference for s-trans conformations in solution, as evidenced by NMR spectroscopic analysis .

The presence of fluorine atoms, particularly in ortho positions relative to the carbonyl group, can significantly influence the conformational equilibrium of aryl ketones. Based on research on similar compounds, the 3',4'-difluoro substitution pattern in our compound likely affects the rotation around the C(aryl)-C(=O) bond, potentially influencing its reactivity and interaction with biological targets .

Computational Insights

Analytical Considerations

Spectroscopic Properties

Based on data from structurally related compounds, 3',4'-Difluoro-3-(3-fluorophenyl)propiophenone would exhibit characteristic spectroscopic features that facilitate its identification and structural confirmation. In NMR spectroscopy, the presence of fluorine atoms would introduce complex coupling patterns due to 19F-1H and 19F-13C couplings .

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